molecular formula C4H10N2O2 B1599935 3-(N-Methylamino)-D-alanine CAS No. 20790-78-7

3-(N-Methylamino)-D-alanine

Cat. No. B1599935
CAS RN: 20790-78-7
M. Wt: 118.13 g/mol
InChI Key: UJVHVMNGOZXSOZ-GSVOUGTGSA-N
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Description

“3-(N-Methylamino)-D-alanine” is also known as "3-(Methylamino)propionitrile" . It is a compound with the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol . It is also known by other synonyms such as “3-methylamino propanenitrile”, “3-methylaminopropionitrile”, “3-methylamino propionitrile”, “propanenitrile”, “3-methylamino”, “2-cyanoethyl methyl amine”, “propionitrile”, “3-methylamino”, “n-2-cyanoethyl methylamine”, “3-n-methylamino propionitrile”, “2-cyanoethyl methylamine”, “n-methyl-beta-alaninenitrile” and others .


Synthesis Analysis

The synthesis of “3-(N-Methylamino)-D-alanine” or its related compounds has been discussed in several studies . For instance, one study discusses the synthesis and crystal structures of "3-(N-Methylamino)cyclohexane-1,2-diols" . Another study provides a systematic review of analytical methods for the detection and quantification of β-N-methylamino-L-alanine (BMAA) from 2003 to 2019 .


Molecular Structure Analysis

The molecular structure of “3-(N-Methylamino)-D-alanine” has been characterized by X-ray diffraction . The geometries of the compounds as well as their conformers and rotamers were optimized at the B3LYP/6-311++G(3df,3pd) level .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(N-Methylamino)-D-alanine” are not directly mentioned in the search results, one study does discuss the neuropathological mechanisms of a related compound, β-N-methylamino-L-alanine (BMAA), at molecular and cellular levels .


Physical And Chemical Properties Analysis

“3-(N-Methylamino)-D-alanine” or “3-(Methylamino)propionitrile” is a yellow liquid with a boiling point of 81°C .

Future Directions

The future directions of research on “3-(N-Methylamino)-D-alanine” or its related compounds could involve further exploration of their potential environmental etiology factor for some sporadic neurodegenerative diseases . Additionally, the possible neurotoxic mechanism of BMAA through iron overload could be a focus of future research .

properties

IUPAC Name

(2R)-2-amino-3-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVHVMNGOZXSOZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426433
Record name 3-(N-Methylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Methylamino)-D-alanine

CAS RN

20790-78-7
Record name 3-(N-Methylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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